molecular formula C10H10Br2O B14675806 1,3-Dibromo-1-phenyl-2-butanone CAS No. 38651-07-9

1,3-Dibromo-1-phenyl-2-butanone

Cat. No.: B14675806
CAS No.: 38651-07-9
M. Wt: 305.99 g/mol
InChI Key: VDAIYBORWCEBKH-UHFFFAOYSA-N
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Description

1,3-Dibromo-1-phenyl-2-butanone: is an organic compound with the molecular formula C10H10Br2O It is a brominated ketone, characterized by the presence of two bromine atoms and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3-Dibromo-1-phenyl-2-butanone can be synthesized through the bromination of 1-phenyl-2-butanone. The reaction typically involves the use of bromine (Br2) as the brominating agent. The process can be carried out under mild conditions, often at room temperature, to achieve high yields. The reaction mechanism involves the electrophilic addition of bromine to the carbonyl compound, resulting in the formation of the dibrominated product .

Industrial Production Methods:

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

1,3-Dibromo-1-phenyl-2-butanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Substitution: Formation of substituted phenyl butanones.

    Reduction: Formation of 1,3-dibromo-1-phenyl-2-butanol.

    Oxidation: Formation of 1,3-dibromo-1-phenyl-2-butanoic acid.

Scientific Research Applications

1,3-Dibromo-1-phenyl-2-butanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dibromo-1-phenyl-2-butanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The carbonyl group can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the phenyl group, which stabilize the transition states during reactions .

Comparison with Similar Compounds

    1,3-Dibromo-2-butanone: Similar structure but lacks the phenyl group.

    1-Bromo-2-butanone: Contains only one bromine atom and lacks the phenyl group.

    1,3-Dichloro-1-phenyl-2-butanone: Similar structure but with chlorine atoms instead of bromine.

Uniqueness:

1,3-Dibromo-1-phenyl-2-butanone is unique due to the presence of both bromine atoms and a phenyl group, which impart distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

CAS No.

38651-07-9

Molecular Formula

C10H10Br2O

Molecular Weight

305.99 g/mol

IUPAC Name

1,3-dibromo-1-phenylbutan-2-one

InChI

InChI=1S/C10H10Br2O/c1-7(11)10(13)9(12)8-5-3-2-4-6-8/h2-7,9H,1H3

InChI Key

VDAIYBORWCEBKH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(C1=CC=CC=C1)Br)Br

Origin of Product

United States

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